6-chloro-3-methyl-4h-chromen-4-one
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Overview
Description
6-chloro-3-methyl-4h-chromen-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are bicyclic structures consisting of a benzene ring fused to a pyran ring. This compound is known for its potential biological activities, including antiproliferative and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-4h-chromen-4-one typically involves the condensation of phenols with ethyl acetoacetate, followed by cyclization and chlorination . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-4h-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted benzopyrans, which can exhibit different biological activities. For example, oxidation can lead to the formation of benzopyranones, while substitution reactions can yield a range of functionalized derivatives .
Scientific Research Applications
6-chloro-3-methyl-4h-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antiproliferative properties make it a candidate for cancer research.
Medicine: Its potential anti-inflammatory effects are being explored for therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-4h-chromen-4-one involves its interaction with cellular targets, leading to the inhibition of specific enzymes or signaling pathways. For instance, its antiproliferative activity is mediated through the induction of apoptosis in cancer cells, possibly by inhibiting protein tyrosine kinases . The compound’s anti-inflammatory effects may involve the modulation of inflammatory cytokines and pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-iodo-7-methyl-4H-chromen-4-one
- 7-Chloro-4H-chromen-4-one
- 6-Chloro-3-formyl-7-methylchromone
Uniqueness
6-chloro-3-methyl-4h-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it exhibits a balanced profile of antiproliferative and anti-inflammatory properties, making it a versatile candidate for various research applications .
Properties
IUPAC Name |
6-chloro-3-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHODNUFBQXSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C1=O)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612329 |
Source
|
Record name | 6-Chloro-3-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-14-5 |
Source
|
Record name | 6-Chloro-3-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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